molecular formula C15H20N2O5S B2711773 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide CAS No. 874788-43-9

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

Cat. No.: B2711773
CAS No.: 874788-43-9
M. Wt: 340.39
InChI Key: ZIWNJAGTMZWWHZ-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is a synthetic small molecule of significant interest in advanced pharmaceutical and chemical research. Its structure incorporates a benzamide core, a nitro electron-withdrawing group, a butyl chain, and a tetrahydrothiophene-1,1-dioxide moiety, making it a valuable intermediate for exploring structure-activity relationships (SAR) . This compound is closely related to a class of bisaryl amides investigated as potent Nrf2 regulators, highlighting its potential application in the development of therapeutic agents for oxidative stress-related pathologies . The sulfonyl group from the tetrahydrothiophene dioxide fragment may contribute to membrane permeability and protein binding interactions. Researchers utilize this compound primarily in hit-to-lead optimization campaigns, mechanism of action (MoA) studies, and as a key synthetic precursor for novel bioactive molecules . It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Handling should adhere to safe laboratory practices for potentially hazardous compounds.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-2-3-8-16(14-7-9-23(21,22)11-14)15(18)12-5-4-6-13(10-12)17(19)20/h4-6,10,14H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWNJAGTMZWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide typically involves the reaction of N-butylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,1-dioxidotetrahydrothiophene under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, forming sulfoxides or sulfones.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: Formation of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-aminobenzamide.

    Oxidation: Formation of sulfoxides or sulfones.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Alkyl Chain Modifications

  • Butyl vs. Ethyl (Target vs. However, longer alkyl chains may also increase metabolic instability.
  • Benzyl vs. Alkyl () : The benzyl group introduces steric bulk and aromatic π-π interactions, which could influence binding affinity in enzyme pockets but reduce solubility.

Aromatic Substituent Effects

  • 2-Fluoro () : Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability while modulating electronic effects.
  • 3-Methoxy () : The methoxy group is electron-donating, opposing the nitro group’s electronic effects, and may alter reactivity in catalytic systems.

Core Functional Group Differences

  • Benzamide vs. Sulfonamide (Target vs. ) : Benzamides (amide linkage) participate in hydrogen bonding, whereas sulfonamides offer stronger acidity and metal-coordination capabilities, impacting their roles in catalysis or drug-receptor interactions.

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A butyl group ,
  • A tetrahydrothiophene moiety with a sulfone functional group,
  • A 3-nitrobenzamide component .

This unique combination contributes to its distinct physicochemical properties, which are crucial for its biological activity.

Research indicates that this compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a critical role in regulating neuronal excitability and cardiac function. The compound exhibits nanomolar potency in activating GIRK channels, which positions it as a potential therapeutic agent for conditions related to ion channel dysregulation, such as epilepsy and cardiac arrhythmias.

1. Ion Channel Modulation

This compound has been shown to enhance the activity of GIRK channels. Studies suggest that this activation can lead to increased potassium ion conductance, which may stabilize membrane potential and reduce excitability in neuronal tissues.

2. Antimicrobial Properties

In addition to its role in ion channel modulation, the compound has demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve the inhibition of protein synthesis in bacteria, although further research is necessary to fully elucidate this pathway.

Table 1: Summary of Biological Activities

Activity TypeFindings
GIRK Channel ActivationNanomolar potency; potential treatment for epilepsy and cardiac arrhythmias.
Antimicrobial ActivityEffective against MRSA; mechanism involves inhibition of protein synthesis.
Preclinical StudiesPromising results in animal models; further clinical trials required for human efficacy.

Case Study: GIRK Channel Activation

A study focused on the activation of GIRK channels by this compound revealed significant insights into its pharmacological profile. The compound was tested in vitro using neuronal cell lines, demonstrating enhanced potassium conductance and reduced excitability under controlled conditions. These findings suggest its potential application in treating neurological disorders characterized by hyperexcitability .

Case Study: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of the compound, researchers found that it effectively inhibited the growth of MRSA in vitro. The study highlighted its potential as a new therapeutic option for treating difficult-to-manage bacterial infections. Further investigations are ongoing to optimize its efficacy and determine safe dosages for clinical applications.

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